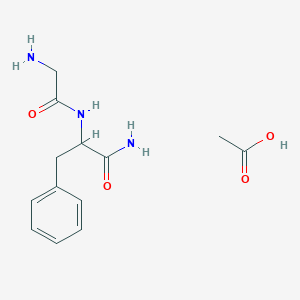

Glycylphenylalaninamide acetate(1:1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

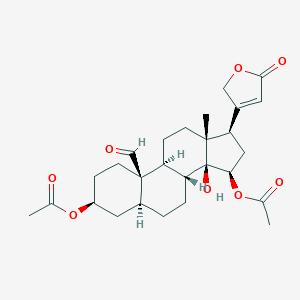

Glycylphenylalaninamide acetate (GPAA) is a synthetic peptide composed of two amino acids, glycine and phenylalanine, linked together by an amide bond. GPAA has a wide range of applications in scientific research due to its unique properties and structure. GPAA is also known as N-acetyl-L-glycyl-L-phenylalaninamide and is commonly used as a model compound to study the structure and function of proteins.

Applications De Recherche Scientifique

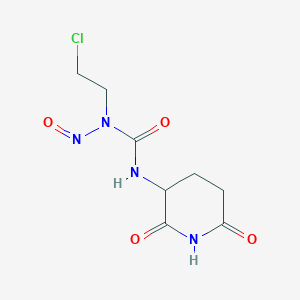

Acetylcholinesterase Inhibitors

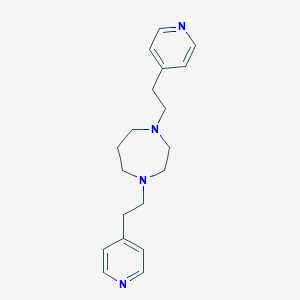

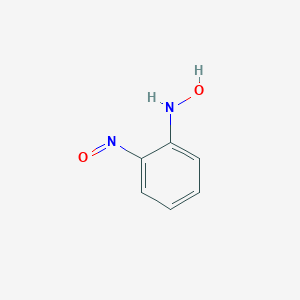

Glycylphenylalaninamide acetate(1:1) derivatives have been synthesized and tested as potential acetylcholinesterase inhibitors . The derivatives showed moderate inhibitory activities against acetylcholinesterase (AChE) and poor activities against butyrylcholinesterase (BuChE) . This suggests that the compound could be used in the development of treatments for diseases like Alzheimer’s, where acetylcholinesterase plays a key role .

Drug Delivery Systems

Glycylphenylalaninamide acetate(1:1) has been used in the development of drug delivery systems. The compound’s properties make it suitable for use in these systems, potentially improving the efficacy and safety of drug delivery.

Peptide Synthesis

The compound is also used in peptide synthesis. Peptides have a wide range of applications in scientific research, including the study of protein structure and function, the development of new therapeutic agents, and the design of novel biomaterials.

Molecular Docking Studies

Glycylphenylalaninamide acetate(1:1) and its derivatives can be used in molecular docking studies . These studies are crucial in drug discovery and development, helping researchers understand how potential drugs interact with their target molecules .

Development of Novel Candidates

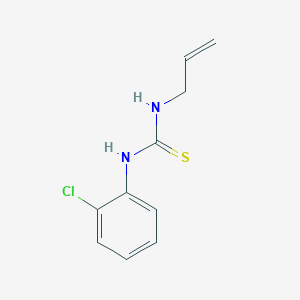

The compound and its derivatives could be improved to reach novel candidates by combining other chemical components of the Ugi-4CR in a high-throughput combinatorial screening experiment . This could lead to the discovery of new drugs with improved efficacy and safety profiles .

Bioactivity Prediction

The compound and its derivatives have been used in computational models that predict the bioactivity of organic molecules . This can help researchers identify potential new drugs and understand their mechanisms of action .

Propriétés

IUPAC Name |

acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.C2H4O2/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8;1-2(3)4/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15);1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYWNVUEIJKEMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293446 |

Source

|

| Record name | glycylphenylalaninamide acetate(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycylphenylalaninamide acetate(1:1) | |

CAS RN |

13467-26-0 |

Source

|

| Record name | NSC89623 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | glycylphenylalaninamide acetate(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.